7-Pentylbicyclo[3.2.0]hept-6-EN-2-one
Description
Properties
CAS No. |
54396-47-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
7-pentylbicyclo[3.2.0]hept-6-en-2-one |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-9-8-10-6-7-11(13)12(9)10/h8,10,12H,2-7H2,1H3 |
InChI Key |
FZFCLSRDGAFJPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2C1C(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pentylbicyclo[3.2.0]hept-6-EN-2-one can be achieved through several methods. One common approach involves the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one . This method utilizes enzymatic resolution of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . The reaction conditions typically involve maintaining a pH of 7.0 and vigorous stirring .
Industrial Production Methods
Industrial production of this compound may involve similar chemoenzymatic processes but on a larger scale. The use of biocatalysts and optimized reaction conditions ensures high yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
7-Pentylbicyclo[3.2.0]hept-6-EN-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using dehydrogenase enzymes.
Substitution: It can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Dehydrogenase enzymes and other reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Pentylbicyclo[3.2.0]hept-6-EN-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Pentylbicyclo[3.2.0]hept-6-EN-2-one involves its interaction with specific molecular targets and pathways. For instance, it can undergo enantioselective Baeyer-Villiger oxidation, which is a key reaction in organic synthesis . The compound’s structure allows it to participate in various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Steric and Electronic Effects :
- The pentyl group in 7-Pentylbicyclo[3.2.0]hept-6-en-2-one introduces significant steric bulk, reducing ring strain compared to the unsubstituted parent compound. This is evidenced by upfield shifts in $^1$H NMR (e.g., δ 0.90 for terminal CH$_3$ vs. δ 5.4–6.0 for olefinic protons in the parent) .
- Geminal dimethyl substituents (7,7-dimethyl derivative) enhance ketone stability via steric shielding, as shown by reduced reactivity in nucleophilic additions .
- Chloro-methyl substitution increases electrophilicity at the carbonyl group, making the compound more reactive toward nucleophiles but also more toxic .
Synthetic Accessibility :
- Hydrogenation methods for 7-pentyl derivatives achieve higher diastereoselectivity (dr 88:22) compared to Grignard-based routes for isopropyl analogs, which lack reported selectivity data .
- The parent compound’s synthesis via LiAlBu$_3$H reduction of phototropone is efficient (72% yield) but unsuitable for introducing bulky alkyl groups .
Applications :
- 7-Pentyl derivatives are explored as chiral intermediates in enantioselective synthesis, leveraging their stereochemical diversity .
- 7,7-Dimethyl analogs may serve as stable ketone precursors in fragrance chemistry due to hindered reactivity .
- Chloro-methyl derivatives are primarily studied for their reactivity profiles rather than practical applications due to safety concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
